

Mechanism of Action and Core Characterization

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Compound Focus: **UNC2881**

Cat. No.: S547975

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UNC2881 functions as a **highly specific ATP-competitive inhibitor** of the Mer tyrosine kinase [1]. It binds to the kinase's ATP-binding pocket, forming key hydrogen bonds with the hinge region residues (e.g., Pro672 and Met674), thereby blocking kinase activity and subsequent phosphorylation [1].

The table below summarizes its primary biochemical and cellular characteristics:

Parameter	Description / Value
Primary Target	Mer tyrosine kinase (MerTK) [2] [3] [4]
Biochemical IC ₅₀ (Mer)	4.3 nM (cell-free assay) [2] [4] [5]
Cellular IC ₅₀ (Mer)	22 nM (inhibition of Mer phosphorylation in 697 B-ALL cells) [2] [6] [3]
Selectivity	83-fold selective over Axl (IC ₅₀ = 360 nM); 58-fold selective over Tyro3 (IC ₅₀ = 250 nM) [2] [3]
Key Functional Outcome	Potently inhibits collagen-induced platelet aggregation [6] [3] [1]
Oral Bioavailability (Mice)	14% [2] [3]

This pathway illustrates the core mechanistic action of **UNC2881** and its functional consequence in platelets.

UNC2881 inhibits MerTK kinase activity, preventing its phosphorylation and subsequent platelet aggregation.

Experimental Data and Protocols

For researchers aiming to validate or apply these findings, here are detailed methodologies for key experiments.

In Vitro Kinase Inhibition and Cell-Based Assays

This protocol measures the direct inhibition of MerTK kinase activity and downstream phosphorylation in cells.

- **Objective:** To determine the potency of **UNC2881** in inhibiting MerTK phosphorylation in a cellular context.
- **Cell Lines:** 697 B-cell Acute Lymphoblastic Leukemia (B-ALL) cells or 32D-EMC cells expressing a chimeric EGFR-MerTK receptor [2] [3].
- **Compound Preparation:** Prepare a stock solution of **UNC2881** in DMSO (e.g., 10-100 mM) and serially dilute in culture medium to working concentrations (e.g., 0-1000 nM). Include a DMSO-only vehicle control [2] [3].
- **Experimental Procedure:**
 - Seed cells at an appropriate density (e.g., 3×10^5 to 3×10^6 cells/mL).
 - Pre-treat cells with **UNC2881** or vehicle for **1 hour**.
 - For 32D-EMC chimeric cells, stimulate with EGF ligand (100 ng/mL) for **15 minutes** to activate the EGFR-MerTK receptor.
 - Lyse cells and extract proteins.
- **Analysis:** Perform Western blot analysis.
 - **Primary Antibodies:** Anti-phospho-MerTK, total MerTK, and downstream signaling proteins like phospho-STAT6, phospho-AKT, and phospho-ERK1/2.
 - **Expected Outcome:** Dose-dependent reduction in MerTK and downstream protein phosphorylation. Calculate the IC_{50} from band intensity [2] [7].

Functional Platelet Aggregation Assay

This protocol assesses the functional effect of **UNC2881** on platelet activity, which is its primary proposed therapeutic application.

- **Objective:** To evaluate the effect of **UNC2881** on collagen-induced platelet aggregation.
- **Sample Preparation:** Prepare human platelet-rich plasma (PRP) from fresh blood samples [1].
- **Compound Treatment:** Pre-incubate PRP with **UNC2881** (e.g., at 3 μ M) or vehicle for **1 hour** at 37°C [3] [1].
- **Stimulus and Measurement:**
 - Use a platelet aggregometer.
 - Induce aggregation by adding fibrillar type I equine collagen to the PRP.
 - Monitor aggregation in real-time, typically by measuring increased light transmission.
- **Analysis:** Quantify the maximum percentage of aggregation inhibition in **UNC2881**-treated samples compared to the vehicle control. A >25% inhibition is considered significant at 3 μ M [3] [1].

Pharmacokinetics and In Vivo Data

The table below summarizes key in vivo pharmacokinetic parameters of **UNC2881** in mice, which are critical for designing animal studies.

Parameter	Value (Mice)	Route
Half-life ($T_{1/2}$)	0.8 hours [2] [3]	Intravenous (i.v.)
Systemic Clearance (CL)	94.5 mL/min/kg [2] [3]	Intravenous (i.v.)
Oral Bioavailability (F)	14% [2] [3]	Oral (p.o.)
Typical In Vivo Dose	3 mg/kg [2] [3]	Intravenous (i.v.) / Oral (p.o.)

Comparison with a Related Inhibitor: UNC2025

While **UNC2881** is a valuable tool compound, its relatively low oral bioavailability and high systemic clearance limit its therapeutic potential. This spurred the development of **UNC2025**, a later-generation MERTK inhibitor with superior drug-like properties [7] [8].

- **Enhanced Profile:** UNC2025 is orally bioavailable, has a longer half-life (~3.8 hours in mice), and potently inhibits MERTK phosphorylation in bone marrow leukemic blasts [7].
- **Therapeutic Efficacy:** UNC2025 has shown significant **anti-leukemic effects** in preclinical models, including inducing apoptosis in MERTK-expressing cell lines, reducing tumor burden in xenograft models, and sensitizing leukemia cells to methotrexate [7] [8]. Approximately 30% of primary leukemia patient samples were sensitive to UNC2025 [7].

Summary and Research Applications

In summary, **UNC2881** is a mechanistically well-characterized, selective MerTK inhibitor. Its primary research applications are:

- **Tool Compound:** For studying MerTK signaling in platelet biology and cancer.
- **Proof-of-Concept:** For validating MerTK inhibition as a strategy for anti-thrombosis therapy with a potentially reduced bleeding risk.
- **Lead Compound:** It served as a structural template for developing more advanced inhibitors, like UNC2025, which show greater promise for clinical translation in oncology.

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